2,3-Dimethyl-2-butene

Catalog No.
S602924
CAS No.
563-79-1
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-2-butene

CAS Number

563-79-1

Product Name

2,3-Dimethyl-2-butene

IUPAC Name

2,3-dimethylbut-2-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-5(2)6(3)4/h1-4H3

InChI Key

WGLLSSPDPJPLOR-UHFFFAOYSA-N

SMILES

CC(=C(C)C)C

Synonyms

2,3-dimethyl-2-butene, tetramethylethylene, TMEE

Canonical SMILES

CC(=C(C)C)C

Studies on Chemical Reactions

  • Ozonolysis: DMB serves as a substrate to study reactions with ozone. Researchers have investigated the interaction of DMB with ozone using techniques like flow tubes coupled with UV photoelectron spectrometers. This helps understand the mechanisms of ozone-alkene reactions in the atmosphere.

Formation of Adducts

  • DMB can form adducts with other molecules. For instance, DMB reacts with thianthrene cation radical tetrafluoroborate to form an adduct at low temperatures (0°C and -15°C). This research contributes to the understanding of cation-radical interactions [].

Photoinduced Molecular Transformations

  • DMB has been used as a substrate in studies on photoinduced (light-induced) molecular transformations. Researchers have employed DMB in reactions involving 2-hydroxy-1,4-naphthoquinones. This field explores the use of light to trigger specific chemical changes in molecules.

2,3-Dimethyl-2-butene is a branched-chain alkene with the molecular formula C6H12C_6H_{12} and a molecular weight of approximately 84.16 g/mol. It is characterized by its double bond between the second and third carbon atoms in the butene chain, making it a member of the butene family. The compound is also known by various names, including tetramethylethylene and 2,3-dimethylbut-2-ene. Its structure features two methyl groups attached to the second carbon of the butene chain, contributing to its unique properties and reactivity .

2,3-Dimethyl-2-butene itself does not have a known biological mechanism of action. However, its role lies in its use as a model compound for studying alkene reactivity, which is crucial for understanding the behavior of many other organic molecules in biological systems and drug development [].

Compared to other alkenes. Notably, it does not readily undergo cycloaddition reactions, which are common for many alkenes. This unique behavior has been attributed to its steric hindrance and electronic structure, making it a less reactive olefin .

In studies involving ozone reactions, 2,3-dimethyl-2-butene reacts with ozone to form various products, including ozonides and aldehydes. The reaction kinetics and product branching ratios have been explored using advanced spectroscopic techniques .

Additionally, the compound can undergo isomerization reactions to form other dimethylbutenes under acidic conditions, which can be catalyzed by various acids .

Several methods exist for synthesizing 2,3-dimethyl-2-butene:

  • Isomerization: The primary method involves the isomerization of 2,3-dimethyl-1-butene using acidic catalysts such as sulfuric acid or methanesulfonic acid. This method can achieve high yields and selectivity for 2,3-dimethyl-2-butene .
  • Dimerization: Another approach includes the dimerization of propene to produce 2,3-dimethyl-1-butene followed by isomerization to yield 2,3-dimethyl-2-butene .

These synthesis routes highlight the compound's accessibility through well-established organic reactions.

2,3-Dimethyl-2-butene finds applications in various fields:

  • Chemical Industry: It serves as an intermediate in the production of other chemicals and polymers.
  • Research: Due to its unique reactivity profile, it is used in studies investigating alkene reactions and surface interactions.
  • Material Science: Its properties make it useful in developing materials that require specific olefin characteristics .

Interaction studies have shown that 2,3-dimethyl-2-butene has a unique inertness towards certain reactive surfaces. For instance, when adsorbed on silicon surfaces, it does not undergo typical cycloaddition reactions common to other alkenes. This inertness makes it suitable for applications where stability and low reactivity are desired .

Furthermore, investigations into its reactions with ozone have provided insights into atmospheric chemistry and potential environmental implications .

Several compounds are structurally similar to 2,3-dimethyl-2-butene. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
1-HexeneC6H12C_6H_{12}Linear alkene; more reactive than 2,3-dimethyl-2-butene
2-MethylpropeneC5H10C_5H_{10}Less branched; higher reactivity due to less steric hindrance
3-HexyneC6H10C_6H_{10}Alkyne; different bonding structure affecting reactivity
1-OcteneC8H16C_8H_{16}Linear structure; used in polymer production

The uniqueness of 2,3-dimethyl-2-butene lies in its steric hindrance due to the presence of two methyl groups on the same carbon atom adjacent to the double bond. This configuration results in lower reactivity compared to more linear or less hindered alkenes .

XLogP3

2.9

Boiling Point

73.3 °C

Melting Point

-74.6 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (93.88%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

126.01 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

563-79-1

Wikipedia

2,3-dimethyl-2-butene

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

2-Butene, 2,3-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15
Mendoza et al. Scalable enantioselective taxane total synthesis. Nature Chemistry, doi: 10.1038/nchem.1196, published online 6 November 2011 http://www.nature.com/nchem

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